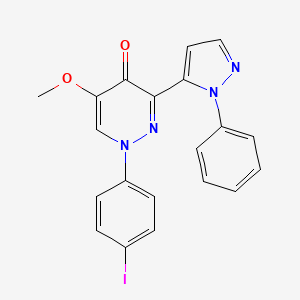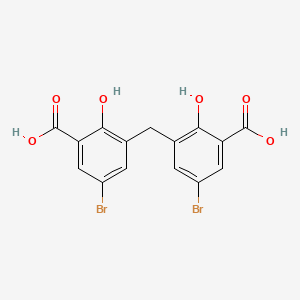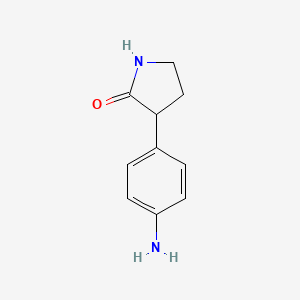![molecular formula C14H20N2O4S B13994711 n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 92375-21-8](/img/structure/B13994711.png)
n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a butylcarbamoyl group and a 4-methylphenylsulfonyl group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. It is investigated for its role in modulating biological pathways and its efficacy in clinical trials .
Industry: The compound finds applications in the industrial sector as a precursor for the synthesis of specialty chemicals and materials. It is used in the production of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
- N-(Butylcarbamoyl)-4-methylbenzenesulfonamide
- N-(Butylcarbamothioyl)-4-methoxybenzamide
- N-(Butylamino)carbonyl-4-(3-methylphenyl)amino-3-pyridinesulfonamide
Comparison: N-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the acetamide group may enhance its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
92375-21-8 |
|---|---|
Molekularformel |
C14H20N2O4S |
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
N-(butylcarbamoyl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C14H20N2O4S/c1-3-4-9-15-14(18)16-13(17)10-21(19,20)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,18) |
InChI-Schlüssel |
UXBNRJAHWPEWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC(=O)CS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)

![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


